N-(叔丁基)-2-哌嗪-1-基乙酰胺二盐酸盐

描述

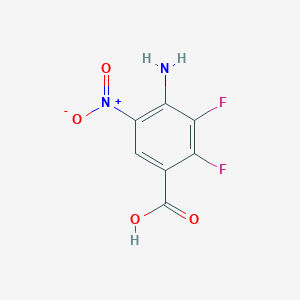

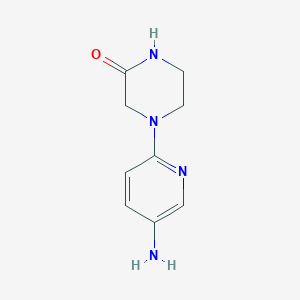

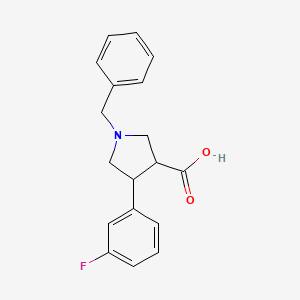

“N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride” likely refers to a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The tert-butyl group and the acetamide group attached to the piperazine ring could potentially influence the compound’s solubility, stability, and biological activity.

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including acylation, alkylation, and various types of cycloaddition reactions . The specific reactions that this compound can undergo would depend on the exact structure and the reaction conditions.科学研究应用

Synthesis of N-Heterocycles

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride: is utilized in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The compound serves as a precursor in the formation of complex piperidines, pyrrolidines, and azetidines . These heterocyclic compounds have diverse applications ranging from medicinal chemistry to material science.

Asymmetric Synthesis

The compound is involved in asymmetric synthesis processes to create chiral molecules. Chiral sulfinamides derived from N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride are used as chiral auxiliaries to induce stereoselectivity, which is crucial for producing compounds with desired pharmacological properties .

Reducing Agent in Synthesis

In various synthetic pathways, N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride acts as a reducing agent. It helps in the reduction of other compounds and facilitates the synthesis of complex molecules with multiple applications in chemical research .

Biochemical Studies

This compound is employed in biochemical studies to understand the interaction of drugs with biological systems. It can be used to modify peptides and proteins, thereby altering their function and stability for experimental purposes .

Physiological Research

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride: is used in physiological research to study the effects of various biochemical compounds on living organisms. It can act as a modulator of biological pathways, providing insights into the mechanisms of diseases .

Development of Therapeutics

The compound’s role in the synthesis of N-heterocycles makes it valuable in the development of new therapeutics. It is used to create molecules that can interact with biological targets, leading to the discovery of new drugs .

作用机制

Target of Action

Related compounds have shown activity against various fungal pathogens, including multidrug-resistant candida species .

Mode of Action

Similar compounds have been found to inhibit the formation of yeast to mold and ergosterol formation, which is crucial for the cell membrane structure of fungi . The compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the pathogens.

Biochemical Pathways

The compound’s interaction with its targets affects the ergosterol biosynthesis pathway, a critical component of fungal cell membranes . By inhibiting this pathway, the compound disrupts the integrity of the cell membrane, leading to the death of the pathogen.

Pharmacokinetics

Related compounds have been analyzed for their admet properties .

Result of Action

The result of the compound’s action is the inhibition of fungal growth and proliferation. It achieves this by disrupting the ergosterol biosynthesis pathway, leading to the death of the pathogen .

属性

IUPAC Name |

N-tert-butyl-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13;;/h11H,4-8H2,1-3H3,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBNGRMRFXBUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)